Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
CAS No.: 313405-80-0
Cat. No.: VC21467772
Molecular Formula: C14H20N2O3S
Molecular Weight: 296.39g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate - 313405-80-0](/images/no_structure.jpg)
Specification
CAS No. | 313405-80-0 |
---|---|
Molecular Formula | C14H20N2O3S |
Molecular Weight | 296.39g/mol |
IUPAC Name | ethyl 2-(cyclohexanecarbonylamino)-4-methyl-1,3-thiazole-5-carboxylate |
Standard InChI | InChI=1S/C14H20N2O3S/c1-3-19-13(18)11-9(2)15-14(20-11)16-12(17)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3,(H,15,16,17) |
Standard InChI Key | RYXUAZAJNQLTCU-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCCC2)C |
Canonical SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCCC2)C |
Introduction
Chemical Structure and Classification
Structural Identification and Nomenclature
Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate contains a central 1,3-thiazole heterocyclic ring with multiple functional groups attached at specific positions. The 1,3-thiazole core consists of a five-membered ring containing one sulfur atom and one nitrogen atom in a 1,3-arrangement, which serves as the scaffold for various substituents. At position 2, the compound features an amino group that is acylated with cyclohexanecarboxylic acid, forming the cyclohexylcarbonyl moiety. Position 4 contains a methyl group, while position 5 is substituted with an ethyl carboxylate functional group, providing an additional site for potential modification or reactivity. This compound falls within the broader classification of heterocyclic compounds containing the 1,3-thiazole ring system, specifically under the category of functionalized aminothiazoles.
Related Thiazole Derivatives
The compound shares structural similarities with several documented thiazole derivatives, including methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate, which contains a similar thiazole core but differs in the carbonyl-amino linkage and the presence of a tetrazole group . Another related compound is ethyl 2-amino-4-methylthiazole-5-carboxylate, which can be considered a synthetic precursor lacking the cyclohexylcarbonyl modification at the 2-amino position . The structural relationships between these compounds indicate that Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate likely shares similar synthetic pathways and physicochemical properties with these analogues, while exhibiting distinct biological activity profiles owing to its unique substitution pattern.
Physical and Chemical Properties
Molecular Characteristics
Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has a molecular formula of C₁₃H₁₈N₂O₃S, consisting of a thiazole core with the specified functional groups. Based on structural analysis and comparison with similar compounds, the molecular weight is calculated to be approximately 282.36 g/mol. The compound likely exists as a crystalline solid at room temperature with a relatively high melting point due to the presence of hydrogen bonding capabilities via the secondary amide (cyclohexylcarbonyl-amino) linkage. The structural features, particularly the heterocyclic thiazole ring and the carbonyl groups, contribute to a planar orientation in certain portions of the molecule, while the cyclohexyl ring introduces a conformational flexibility component.
Physicochemical Properties
The physicochemical profile of Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can be inferred from related structures, particularly those containing similar functional groups. Table 1 summarizes the predicted physicochemical properties of the compound.
Property | Predicted Value | Basis for Prediction |
---|---|---|
Physical State | Crystalline solid | Based on similar thiazole derivatives |
Solubility | Soluble in organic solvents (ethanol, methanol, DMSO, chloroform); Poorly soluble in water | Based on polarity and functional groups |
Log P | 2.3-2.8 | Estimated from related compounds with similar functional groups |
pKa | ~8.5 (N-H of amide) | Typical value for carboxamides |
UV Absorption | 240-260 nm | Characteristic for thiazole rings with similar substitution patterns |
Stability | Stable at room temperature; sensitive to strong acids/bases | Based on functional group reactivity |
The compound's solubility profile reflects its moderately lipophilic nature, with the polar functional groups (amide and ester) offering hydrogen bond acceptor sites that facilitate interaction with protic solvents, while the cyclohexyl and thiazole portions contribute to lipophilicity. These properties have significant implications for the compound's bioavailability and pharmaceutical applications, particularly regarding drug formulation and delivery considerations.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate likely follows established methods for preparing 2-aminothiazole derivatives with subsequent functionalization. A plausible synthetic route would begin with the preparation of ethyl 2-amino-4-methylthiazole-5-carboxylate as a key intermediate, followed by N-acylation with cyclohexanecarbonyl chloride or related acylating agents. The preparation of the thiazole core typically involves the Hantzsch thiazole synthesis, which employs α-halocarbonyl compounds and thiourea or thioamide derivatives. For the target compound, this likely involves the reaction of α-haloacetoacetate with thiourea to form the 2-aminothiazole scaffold, followed by functional group modifications.
Specific Synthetic Pathways
Drawing from the patent literature regarding similar compounds, a detailed synthetic procedure can be proposed. The synthesis of the precursor ethyl 2-amino-4-methylthiazole-5-carboxylate involves the reaction of ethyl 2-chloroacetoacetate with thiourea in the presence of a base such as sodium carbonate . The reaction proceeds through nucleophilic substitution followed by cyclization and dehydration to yield the thiazole ring system. Following successful formation of the thiazole core, the 2-amino group can be acylated using cyclohexanecarbonyl chloride in the presence of a base such as triethylamine or pyridine to afford the target compound. The reaction conditions typically require anhydrous conditions and moderate temperatures to ensure efficient acylation while minimizing side reactions or hydrolysis of the ethyl ester group.
Optimization and Purification
Critical parameters affecting the synthesis include reaction temperature, solvent selection, base equivalents, and reaction time. For the acylation step, maintaining anhydrous conditions is essential to prevent hydrolysis of the acylating agent. Purification of Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves recrystallization from suitable solvents such as ethanol or ethyl acetate/hexane mixtures, which can provide the compound in high purity. Column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane gradients) may also be employed for purification, particularly for removing side products that might form during the acylation step. The purified compound would likely be characterized using spectroscopic techniques including NMR, mass spectrometry, and infrared spectroscopy to confirm its structural identity and purity.
Biological and Pharmacological Activities
Predicted Biological Profile
Based on structural similarities with other thiazole derivatives, Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is predicted to exhibit various biological activities. Thiazole-containing compounds are known for their diverse pharmacological properties, including antimicrobial, antiinflammatory, antitumor, and enzyme inhibitory activities. The presence of the cyclohexylcarbonyl group likely enhances lipophilicity and membrane permeability, potentially influencing the compound's bioavailability and distribution in biological systems. The amide linkage provides potential hydrogen bonding interactions with biological targets, while the ester functionality offers a site for potential metabolic transformation or prodrug activation. Given these structural features, the compound may interact with various biological receptors or enzymes, particularly those involved in cell signaling or proliferation pathways.
Comparison with Analogues
Related thiazole derivatives have demonstrated significant pharmacological activities that may provide insights into the potential applications of Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate. For instance, analogous compounds containing the 2-aminothiazole scaffold with various substituents have been investigated for anticancer properties, as evidenced by studies on related compounds such as those in the 1,3,4-oxadiazole class that exhibited cytotoxicity against human lung cancer cell lines (A549) and rat glioma cell lines (C6) . The structural similarities suggest potential shared mechanisms of action, such as enzyme inhibition or modulation of cellular signaling pathways. Specifically, compounds with related structural features have shown matrix metalloproteinase-9 (MMP-9) inhibition and caspase-3 activation, indicating potential involvement in anti-metastatic and apoptotic pathways .
Structure-Activity Relationships
The relationship between structural modifications and biological activity in this class of compounds provides valuable insights for potential drug development. Table 2 presents a comparison of structural features and their predicted influence on biological activity.
Structural Feature | Predicted Influence on Activity | Potential Biological Targets |
---|---|---|
Thiazole core | Essential for binding to target proteins | Enzymes containing metal centers, kinases |
2-Amino group | Key hydrogen bond donor/acceptor | Protein binding sites requiring H-bond interactions |
Cyclohexylcarbonyl moiety | Enhances lipophilicity and target selectivity | Hydrophobic binding pockets |
4-Methyl group | Influences electronic properties and spatial orientation | May affect binding affinity through steric effects |
5-Ethyl carboxylate | Potential hydrogen bond acceptor; site for prodrug development | Polar binding sites; subject to esterase activity |
The specific arrangement of these structural elements likely determines the compound's selectivity for various biological targets, with the cyclohexylcarbonyl group potentially playing a crucial role in directing the molecule to specific binding pockets through hydrophobic interactions. The thiazole-carboxylate portion may serve as a pharmacophore for recognition by specific enzymes or receptors, particularly those involved in cellular proliferation or survival pathways.
Applications and Significance
Chemical Research Applications
Beyond its pharmaceutical potential, Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate serves as a valuable building block in organic synthesis and chemical research. The compound contains multiple reactive sites that can be leveraged for further functionalization, including the ethyl ester group (which can undergo hydrolysis, transesterification, or reduction), the cyclohexyl ring (which can be modified through various reactions), and the thiazole ring itself (which can participate in electrophilic or nucleophilic substitutions under appropriate conditions). These transformation possibilities make the compound a versatile intermediate for the synthesis of more complex molecular architectures with tailored properties, potentially leading to new materials or biochemical tools with specific activities or characteristics.
Industrial Relevance
In industrial contexts, thiazole derivatives similar to Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate find applications beyond pharmaceuticals, including use as agrochemicals, photographic sensitizers, or components in advanced materials. The compound's relatively straightforward synthesis route from accessible starting materials makes it amenable to scale-up for industrial production if significant applications are identified. Additionally, the established synthetic methodology for producing the thiazole scaffold represents an important contribution to industrial organic chemistry, potentially enabling more efficient or cost-effective production of related compounds with valuable properties. The patented synthesis methods for related compounds suggest commercial interest in this chemical class, highlighting its potential economic significance .
Analytical Characterization
Spectroscopic Profile
The structural characterization of Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate would typically involve multiple spectroscopic techniques to confirm its identity and purity. Based on similar compounds reported in the literature, the expected spectroscopic features are summarized in Table 3.
These spectroscopic characteristics provide a comprehensive profile for identification and verification of the compound's structure. The 1H NMR spectrum would show distinctive signals for the amide NH, ethyl ester, methyl group, and cyclohexyl protons, with specific coupling patterns that reflect their chemical environments. The 13C NMR spectrum would display characteristic signals for the carbonyl carbons, thiazole ring carbons, and aliphatic carbons, further confirming the structural assignments.
Chromatographic Behavior
The chromatographic properties of Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate are important for its isolation, purification, and analytical characterization. Based on its structural features, the compound would likely exhibit moderate retention on reverse-phase HPLC columns, with retention times influenced by the mobile phase composition. In typical C18 reverse-phase conditions, using acetonitrile/water gradients with 0.1% formic acid, the compound would likely elute in the mid-range of the gradient due to its balanced hydrophilic and hydrophobic properties. For thin-layer chromatography, silica gel plates with ethyl acetate/hexane mixtures (e.g., 3:7 to 1:1 ratios) would typically provide good resolution, with RF values in the range of 0.3-0.5 depending on the specific solvent system employed. These chromatographic characteristics are essential for monitoring reaction progress during synthesis, assessing purity, and developing analytical methods for quality control if the compound advances to further development stages.
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